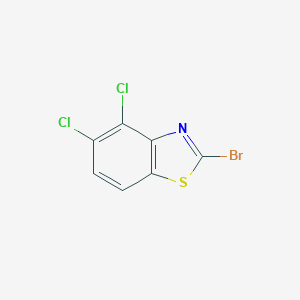

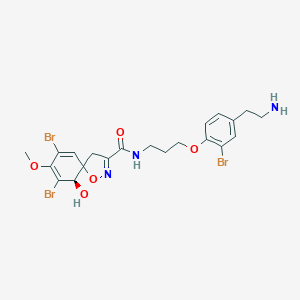

2-Bromo-4,5-dichloro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

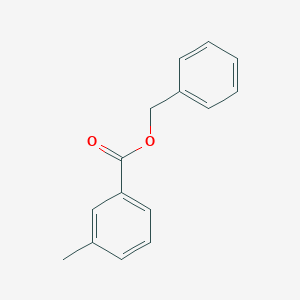

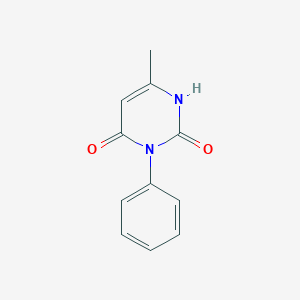

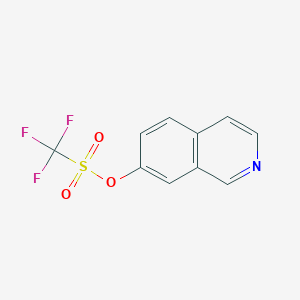

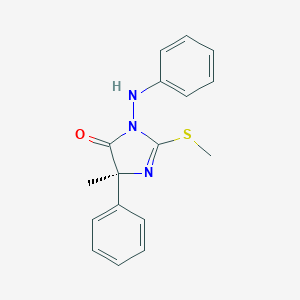

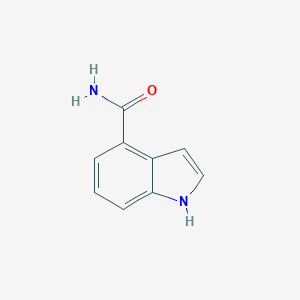

2-Bromo-4,5-dichloro-1,3-benzothiazole is a halogenated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The presence of bromine and chlorine atoms on the benzothiazole ring system can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One practical approach involves the palladium-catalyzed cross-coupling of 2-bromoanilides with alkyl thiolates to yield sulfides, which are then converted to benzothiazoles under basic or acidic conditions . Although the specific synthesis of 2-Bromo-4,5-dichloro-1,3-benzothiazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied with appropriate halogenated starting materials.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole core, which can influence the compound's electronic properties and reactivity. The presence of halogen atoms can also affect the crystal packing through various intermolecular interactions, such as hydrogen bonding and halogen bonding . However, the exact molecular structure analysis of 2-Bromo-4,5-dichloro-1,3-benzothiazole is not provided in the papers.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including halogenation, nucleophilic substitution, and condensation with other reagents. For instance, bromination of benzothiadiazoles has been shown to occur at specific positions on the ring system, depending on the substitution pattern . Nucleophilic substitution reactions of bromobenzo thiadiazoles with various nucleophiles have been reported to yield substituted derivatives . These reactions could be relevant to the chemical behavior of 2-Bromo-4,5-dichloro-1,3-benzothiazole, although direct examples are not cited.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting points, solubility, and spectral data, are influenced by the nature and position of substituents on the ring system. Halogenated benzothiazoles, such as the 2-Bromo-4,5-dichloro derivative, are likely to have distinct properties due to the electron-withdrawing effects of the halogens, which can affect the compound's reactivity and interaction with biological targets . The specific properties of 2-Bromo-4,5-dichloro-1,3-benzothiazole would need to be determined experimentally.

Applications De Recherche Scientifique

Antitumor Applications

A notable application of benzothiazoles, which includes compounds like 2-Bromo-4,5-dichloro-1,3-benzothiazole, is in the field of antitumor agents. The benzothiazole series, particularly those with aminophenyl substituents, have shown potent inhibitory activity against a range of human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas. This group of compounds demonstrates a unique mechanism of action and a biphasic dose-response relationship, which makes them promising in cancer treatment research (Bradshaw et al., 2001); (Shi et al., 1996).

Synthesis and Chemical Applications

Benzothiazoles, including 2-Bromo-4,5-dichloro-1,3-benzothiazole, are also significant in synthetic chemistry. They have been used in the synthesis of various heterocyclic compounds. The reactivity of such compounds with other chemicals like sulphuryl chloride and thiourea leads to the formation of new ring systems, which have a range of applications in chemical research and development (Hussain & El-Reedy, 1988).

Antimicrobial Activity

Some derivatives of benzothiazoles exhibit antimicrobial activities. Research on compounds such as 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles shows they have significant antimicrobial properties against various bacteria and could potentially be developed into effective antimicrobial agents (Bhagat et al., 2012).

Environmental Presence and Human Exposure

Benzothiazoles, including 2-Bromo-4,5-dichloro-1,3-benzothiazole, are also studied for their environmental presence and human exposure. These compounds are used in various industrial applications and are commonly found in the environment. Studies have been conducted to understand their occurrence in outdoor air and their potential impact on human health (Maceira et al., 2018).

Propriétés

IUPAC Name |

2-bromo-4,5-dichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPWRGVZPWOCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646586 |

Source

|

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dichloro-1,3-benzothiazole | |

CAS RN |

1849-69-0 |

Source

|

| Record name | 2-Bromo-4,5-dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)